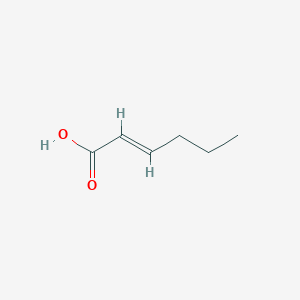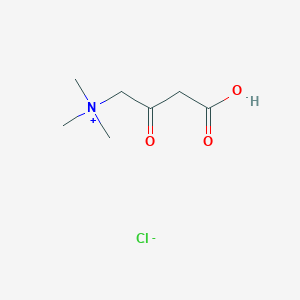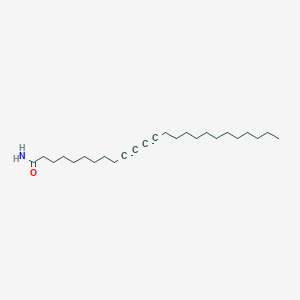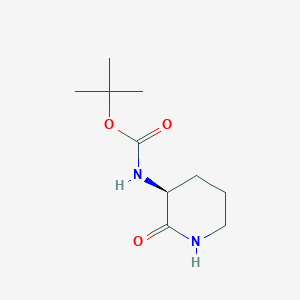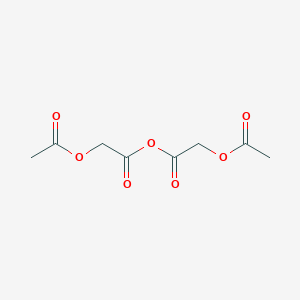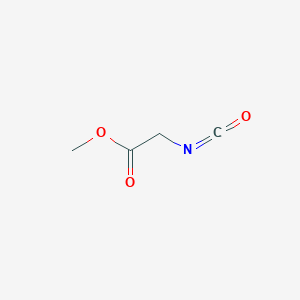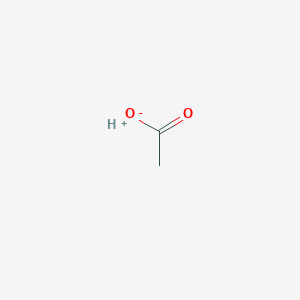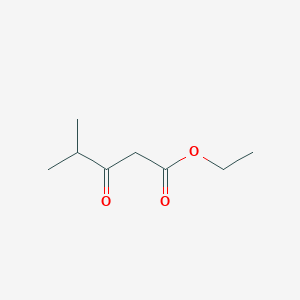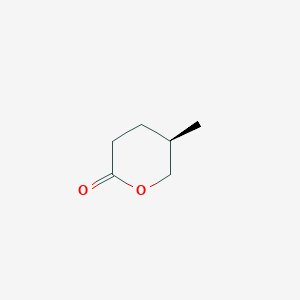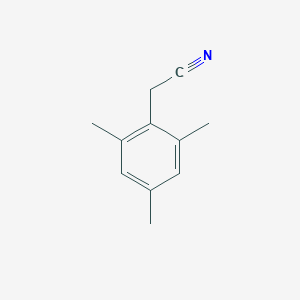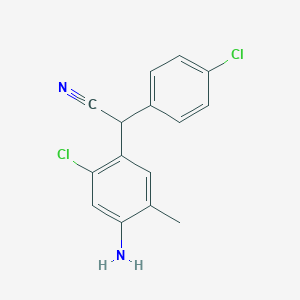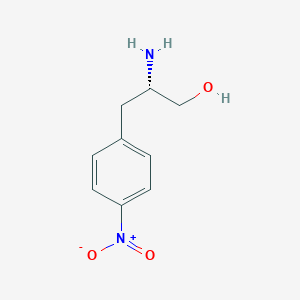
(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol
Overview
Description
(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol is an organic compound that features both an amino group and a nitrophenyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrrolidine derivatives, have been known to exhibit a broad range of chemical and biological properties . They are used as synthetic intermediates or intricate parts of biologically active molecules .
Mode of Action
Similar compounds are known to interact with their targets, leading to changes at the molecular level that can result in various biological effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound is listed as a pharmaceutical primary standard , suggesting that it has been used for quantitative tests or assays in pharmaceutical substances and medicinal products.
Result of Action
Similar compounds have been known to exhibit various biological activities .
Action Environment
Similar compounds have been known to exhibit different biological profiles due to the different binding modes to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol typically involves the reduction of a nitro group to an amino group. One common method is the catalytic hydrogenation of 4-nitrophenylalanine using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol, at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(4-methylphenyl)propan-1-ol: Similar structure but with a methyl group instead of a nitro group.
(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol: Similar structure but with a chloro group instead of a nitro group.
(S)-2-Amino-3-(4-hydroxyphenyl)propan-1-ol: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form an amino group, providing versatility in chemical synthesis and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-nitrophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-8(6-12)5-7-1-3-9(4-2-7)11(13)14/h1-4,8,12H,5-6,10H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLGMKWXPXAGEO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CO)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439226 | |
| Record name | (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89288-22-2 | |
| Record name | (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Q1: What is the significance of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol in the synthesis of Zolmitriptan?
A1: this compound serves as the crucial starting material in the synthesis of Zolmitriptan, as outlined in the research. [] The paper describes a multi-step synthetic route where this compound undergoes cyclization, reduction, diazotization, and finally, reaction with 4-(N,N-dimethyl)-amino-dibutyl acetal to yield Zolmitriptan. This highlights the compound's importance as a building block in the production of this pharmaceutical.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
